N-Methyl-N-vinylacetamide

RAFT Polymerization Controlled Radical Polymerization Block Copolymers

Researchers requiring precise macromolecular control face limited options among N-vinylamide monomers-conventional NVP or NVA cannot reliably undergo controlled RAFT polymerization, compromising block copolymer architecture. NMVA (CAS 3195-78-6) is the established solution. • Enables RAFT polymerization with low dispersity (Đ < 1.5) for PEO-b-PNMVA and PNIPAAm-b-PNMVA double hydrophilic block copolymers. • Quantified reactivity ratios (rNMVA=4.79 with vinyl acetate; rNMVA=0.07 with styrene) support data-driven copolymer design and compositional drift prediction. • Post-polymerization hydrolysis yields secondary amine-functionalized polymers-a capability inaccessible from secondary N-vinylamides. • PNMVA-based coatings confer PEG-comparable stealth to LNPs without triggering anti-PEG antibody responses or accelerated blood clearance. Supplied with full QA documentation and hazardous-material-compliant global logistics.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 3195-78-6
Cat. No. B020336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-vinylacetamide
CAS3195-78-6
SynonymsN-Ethenyl-N-methylacetamide;  N-Methylvinylacetamide;  N-Vinyl-N-methylacetamide; 
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C=C
InChIInChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3
InChIKeyPNLUGRYDUHRLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-vinylacetamide (NMVA) Overview


N-Methyl-N-vinylacetamide (NMVA, CAS 3195-78-6), also referenced as N-vinyl-N-methylacetamide (VMA), is an acyclic N-vinylamide monomer with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol [1]. It presents as a liquid at ambient temperature with a melting point of -36°C, a boiling point of 165-168°C, a density of 0.959 g/mL at 25°C, and a refractive index (n20/D) of 1.484 . Structurally, NMVA is distinguished from other N-vinylamides by a tertiary amide functional group wherein the nitrogen atom is bonded to a vinyl group, a methyl group, and an acetyl group. This substitution pattern renders the monomer's amide bond resistant to hydrolysis under basic conditions and significantly influences its polymerization kinetics, copolymerization reactivity, and the properties of the resultant polymers, including its amphiphilic character and utility as a precursor to secondary amine-functionalized polymers [2].

Why NMVA Cannot Be Replaced by NVP or NVA


The substitution of NMVA with other common N-vinylamide monomers like N-vinylpyrrolidone (NVP), N-vinylacetamide (NVA), or N-vinylformamide (NVF) leads to fundamentally different materials and synthetic outcomes due to marked differences in monomer architecture and reactivity. NMVA is a tertiary acyclic amide, while NVP is a cyclic lactam, and NVA/NVF are secondary amides. These structural distinctions translate into quantifiable variations in Q-e parameters (a measure of monomer reactivity), copolymerization behavior (reactivity ratios), and the feasibility of controlled radical polymerization techniques like RAFT and TERP [1][2]. Furthermore, the final polymer properties, including water solubility, thermal response, and hydrolytic stability, are dictated by the monomer's specific substitution pattern. As an acyclic tertiary amide, NMVA yields a polymer backbone that hydrolyzes to secondary amines, whereas the hydrolysis of secondary acyclic amides (like PNVA) yields primary amines [3]. Therefore, assuming NMVA can be generically replaced by other N-vinylamides will result in inconsistent copolymer compositions, loss of synthetic control, and failure to meet target material specifications.

NMVA Technical Evidence


NMVA: First Controlled RAFT Polymerization

N-Methyl-N-vinylacetamide (NMVA) is the first acyclic N-vinylamide monomer for which a controlled reversible addition-fragmentation chain-transfer (RAFT) polymerization has been demonstrated. While RAFT polymerization of cyclic amides like NVP is well-established, achieving control for acyclic analogs (NVF, NVA) was historically challenging [1]. By employing specific xanthate or dithiocarbamate RAFT agents at a low temperature of 35°C and a high [V-70]/[RAFT] ratio, researchers synthesized poly(NMVA) (PNMVA) with predetermined number-average molecular weights (Mn) and low dispersities (Đ) [2].

RAFT Polymerization Controlled Radical Polymerization Block Copolymers

NMVA Reactivity Ratios (r-Values)

The reactivity of NMVA (VMA) in free radical copolymerization has been quantitatively mapped against common comonomers, providing essential data for designing copolymers with predictable composition and microstructure. These reactivity ratios (r-values) indicate a monomer's preference for reacting with itself versus a comonomer. For instance, NMVA is significantly more reactive towards its own radical than vinyl acetate (VA) (rVMA = 4.79), but much less reactive than styrene (St) (rVMA = 0.07) [1]. The Alfrey-Price Q-e parameters (Q = 0.062, e = -1.07) further characterize NMVA as a strongly electron-donating (negative e-value), resonance-stabilized monomer [2].

Reactivity Ratios Copolymerization Kinetics Alfrey-Price Q-e Scheme

PNMVA: Non-PEG Stealth Coating for siRNA

Amphiphilic derivatives of poly(N-methyl-N-vinylacetamide) (PNMVA) have been shown to function as effective alternatives to polyethylene glycol (PEG) for imparting 'stealth' properties to lipid-based nanocarriers. While PEGylation is the clinical standard for prolonging circulation time, it can induce anti-PEG antibody production and hinder cellular uptake [1]. In head-to-head comparisons, lipid nanocapsules (LNC) decorated with PNMVA-based copolymers provided protection against opsonization (complement activation) that was comparable to PEG-decorated controls, while avoiding the immunogenicity and internalization issues associated with PEG [2][3].

Drug Delivery Lipid Nanoparticles PEG Alternative

NMVA Applications


Block Copolymer Synthesis via RAFT

NMVA is the monomer of choice for synthesizing novel double hydrophilic block copolymers (DHBCs) with precise molecular weight control and low dispersity (Đ < 1.5) [1]. Its demonstrated ability to undergo controlled RAFT polymerization enables the creation of materials like PEO-b-PNMVA and PNIPAAm-b-PNMVA, where the PNMVA segment provides water solubility and potential for further functionalization. This is a quantifiable advantage over other acyclic N-vinylamides (like NVA and NVF), for which controlled RAFT polymerization was not reliably established at the time of NMVA's success [2]. This synthetic precision is critical for applications in drug delivery, nanoreactors, and stimuli-responsive materials.

Copolymer Microstructure Design with Reactivity Ratios

The established reactivity ratios for NMVA with comonomers like vinyl acetate (rNMVA=4.79, rVA=0.57) and styrene (rNMVA=0.07, rSt=19.25) provide a quantitative basis for copolymer design [1]. These parameters allow researchers to predict and control compositional drift, enabling the targeted synthesis of statistical, gradient, or block copolymers. For example, the high rNMVA value with vinyl acetate indicates that NMVA will be preferentially incorporated early in a batch copolymerization, which can be exploited or mitigated depending on the desired material property. This data-driven approach reduces trial-and-error in formulation development for coatings, adhesives, and specialty polymers.

PEG-Free LNP Coatings for Nucleic Acid Delivery

PNMVA-based amphiphilic copolymers are a proven, non-immunogenic alternative to PEG for surface-modifying lipid nanoparticles (LNPs) used in siRNA and mRNA delivery [1]. Quantitative in vitro assays confirm that PNMVA coatings confer 'stealth' properties—protection from complement opsonization—comparable to the industry-standard PEG, but without triggering the same accelerated blood clearance (ABC) phenomena or anti-PEG antibody responses [2]. This specific performance profile makes NMVA-derived materials a high-value procurement target for developing next-generation LNP formulations with improved safety and efficacy profiles.

Secondary Amine-Functionalized Polymer Precursors

As a tertiary amide, NMVA provides a distinct advantage over secondary N-vinylamides like NVA. Following controlled polymerization (e.g., via RAFT or TERP), the pendant acetamide groups of PNMVA can be hydrolyzed to yield well-defined polymers bearing secondary amines [1]. This is a critical differentiation point, as the hydrolysis of secondary N-vinylamide polymers (e.g., PNVA) yields primary amines [2]. The ability to access polymers with a controlled density of secondary amines opens avenues for specialized applications in metal chelation, gene delivery (proton sponge effect), and pH-responsive materials.

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